molecular formula C19H25N5O B7638297 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B7638297
M. Wt: 339.4 g/mol
InChI Key: KVSQJRUHFZFZKZ-UHFFFAOYSA-N
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Description

2-(4-Pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a pyrimidinyl group and an acetamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

  • Formation of Piperazine Derivative: : The piperazine ring is first synthesized and then functionalized with a pyrimidinyl group.

  • Acetylation: : The piperazine derivative is then acetylated to introduce the acetamide group.

  • Substitution with Trimethylphenyl Group: : Finally, the trimethylphenyl group is introduced through a substitution reaction.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions are common, where different groups can replace existing ones on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to understand biological pathways and mechanisms.

Medicine

Medically, this compound has potential applications in drug development. It can be used to create new therapeutic agents targeting various diseases.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: : Used as an acetylcholinesterase inhibitor.

  • N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide: : Known for its antihistaminic properties.

  • 2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]isoindole-1,3-dione: : Used in various chemical syntheses.

Uniqueness

2-(4-Pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide stands out due to its unique combination of functional groups, which allows for diverse reactivity and applications. Its trimethylphenyl group provides additional steric hindrance and electronic effects, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-11-15(2)18(16(3)12-14)22-17(25)13-23-7-9-24(10-8-23)19-20-5-4-6-21-19/h4-6,11-12H,7-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSQJRUHFZFZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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